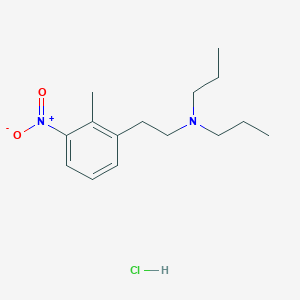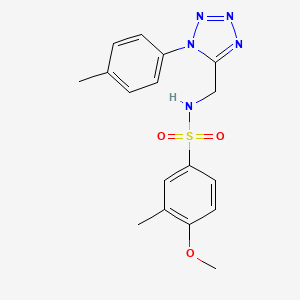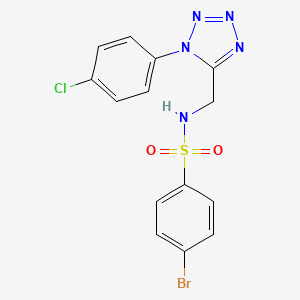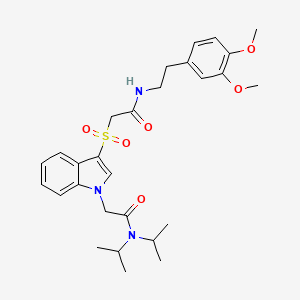
2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
Overview
Description
The compound is a complex organic molecule with several functional groups, including an indole group, a sulfonyl group, and a diisopropylacetamide group. It also contains a 3,4-dimethoxyphenethylamino group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 3,4-dimethoxyphenethylamine . This could potentially be achieved through a reductive amination of 3,4-dimethoxybenzaldehyde. The resulting amine could then be used to form the rest of the molecule, although the exact steps would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole group would likely contribute to the aromaticity of the molecule, while the sulfonyl and diisopropylacetamide groups would add to its polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite diverse, given the variety of functional groups present. The indole group could potentially undergo electrophilic aromatic substitution, while the sulfonyl group could participate in a variety of reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its solubility in polar solvents, while the diisopropylacetamide group could potentially increase its lipophilicity .Scientific Research Applications
Application in Metabolic Disorders
The compound, also known as GW0742, has shown potential in addressing conditions like obesity and diabetes. It modulates genes involved in metabolism, providing new avenues for therapeutic interventions .
Application in Cardiovascular Diseases
GW0742 has demonstrated potential in managing cardiovascular diseases by affecting lipid metabolism and reducing inflammation. Its selective action presents a targeted approach to treat these conditions .
Application in Neurodegenerative Diseases
There is increasing interest in the role of the substance in neurodegenerative diseases. Research is exploring its potential in conditions like Alzheimer’s and Parkinson’s .
Application in Organic Synthesis
The compound 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been used in the synthesis of related compounds of Bisoprolol fumarate, a β-blocker agent .
Application in Material Science
Compounds with similar structures, such as 2,5-bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole (AAPP), have been developed for their outstanding luminescence properties in the aggregated state and even in the solid state .
Application in Small Modular Reactors (SMRs)
The term SMR000807518 could be related to Small Modular Reactors (SMRs). SMRs have a power capacity of up to 300 MW(e) and their components may be mass manufactured in factories and then transported and installed on sites, which may make them more affordable and faster to build .
Application in Marine and Freshwater Research
The term F2017-0742 could be related to a course in Marine and Freshwater Research (IBIO*4600) offered in Fall 2017. This capstone course emphasizes hands-on learning and the application of concepts taught throughout the Marine and Freshwater major .
Application in Space Station Research
The term F2017-0742 could also be related to the scientific research and application projects carried out in China’s orbiting space station. More than 130 scientific research and application projects have been carried out, yielding fruitful achievements .
Future Directions
properties
IUPAC Name |
2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O6S/c1-19(2)31(20(3)4)28(33)17-30-16-26(22-9-7-8-10-23(22)30)38(34,35)18-27(32)29-14-13-21-11-12-24(36-5)25(15-21)37-6/h7-12,15-16,19-20H,13-14,17-18H2,1-6H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNRQMUTAQUTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



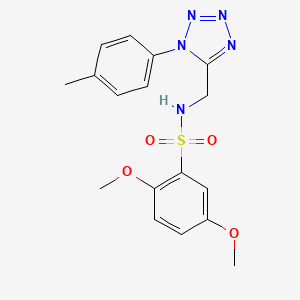
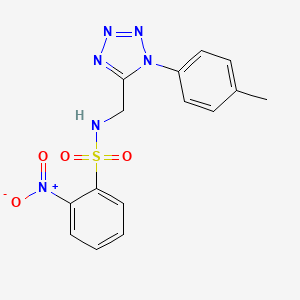
![2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-](/img/structure/B3303500.png)
![[1,1'-Biphenyl]-2-amine, 3-fluoro-](/img/structure/B3303509.png)
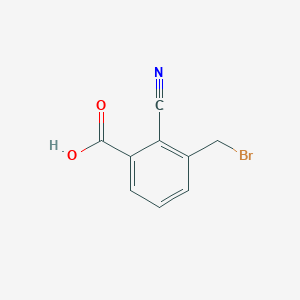

![5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one](/img/structure/B3303520.png)
![1h-Pyrrolo[3,2-c]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B3303524.png)
